ROS-ERS inducer 1 is a novel compound classified as a type II immunogenic cell death inducer. It is a platinum(II)-N-heterocyclic carbene complex, specifically derived from 4,5-diphenylimidazole. This compound effectively induces endoplasmic reticulum stress while promoting the production of reactive oxygen species. The result is the release of damage-associated molecular patterns from hepatocellular carcinoma cells, showcasing its potential as a powerful anti-cancer agent, significantly surpassing the efficacy of cisplatin in preclinical studies .
ROS-ERS inducer 1 is synthesized from specific chemical precursors and classified under the category of immunogenic cell death inducers. It operates primarily through mechanisms that involve both reactive oxygen species and endoplasmic reticulum stress pathways, marking it as a type II inducer due to its direct activation of these processes . The compound is intended solely for research applications and is not approved for human use .
The synthesis of ROS-ERS inducer 1 involves several steps typical for platinum-based complexes. The starting material, 4,5-diphenylimidazole, undergoes coordination with platinum(II) to form the desired complex. While specific detailed synthetic routes are proprietary, general methods for synthesizing similar platinum complexes include:
This method ensures high yields and purity necessary for subsequent biological evaluations .
The molecular formula for ROS-ERS inducer 1 is , with a molecular weight of 840.35 g/mol. The structure features a platinum center coordinated to a nitrogen-containing heterocyclic ligand, which plays a crucial role in its biological activity.
Key structural characteristics include:
The detailed structural analysis can be performed using techniques such as X-ray crystallography or NMR spectroscopy .
ROS-ERS inducer 1 primarily engages in redox reactions within cellular environments, leading to increased levels of reactive oxygen species. These reactions are crucial for its mechanism of action against cancer cells:
These reactions highlight its potential use in cancer immunotherapy by modulating tumor microenvironments .
The mechanism by which ROS-ERS inducer 1 exerts its effects involves several interconnected pathways:
Studies have shown that these mechanisms contribute significantly to the anti-tumor efficacy observed with ROS-ERS inducer 1 in various cancer models .
The physical properties of ROS-ERS inducer 1 include:
Chemical properties include:
These properties are essential for handling and application in laboratory settings .
ROS-ERS inducer 1 has significant potential applications in scientific research, particularly in oncology:
CAS No.: 4682-03-5
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1
CAS No.: 14680-51-4